1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Overview
Description
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H26N2O4. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its piperidine ring structure, which is substituted with tert-butyl, ethyl, and aminomethyl groups, making it a versatile intermediate in chemical reactions .
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists .
Mode of Action
It’s known that similar compounds can act as inhibitors for aspartic acid protease and kinesin spindle protein .
Biochemical Pathways
Similar compounds have been used in the enantioselective synthesis of n-alkyl terminal aziridines .
Result of Action
Similar compounds have shown potential anticancer activity and antidiabetic potential .
Preparation Methods
The synthesis of 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and aminomethyl groups are introduced through various substitution reactions. For instance, tert-butyl groups can be added using tert-butyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the efficiency of the synthesis.
Chemical Reactions Analysis
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has a phenyl group instead of an ethyl group, which may alter its reactivity and applications.
Ethyl N-Boc-piperidine-4-carboxylate: This compound features a Boc-protected amine group, making it useful in peptide synthesis and other applications.
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate: This compound has an additional amino group, which can enhance its binding affinity and reactivity in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric and electronic properties, making it a valuable intermediate in various chemical processes.
Biological Activity
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate is an organic compound belonging to the piperidine class, notable for its potential biological activities. This compound has garnered attention in pharmaceutical research due to its structural features, which may confer various biological properties, including enzyme modulation and cellular signaling effects.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes a piperidine ring with two carboxylate groups that are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing enzymatic pathways and cellular processes:
- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes by binding to their active or allosteric sites. This interaction can lead to conformational changes that affect enzyme activity.
- Cell Signaling Modulation : The compound can influence cell signaling pathways by altering the phosphorylation states of proteins involved in these pathways. This modulation may result in significant changes in cellular responses and gene expression profiles.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound:
Activity | Effect | Reference |
---|---|---|
Enzyme Inhibition | Modulates enzyme activity in vitro | |
Cellular Metabolism | Alters metabolic pathways in human cells | |
Anti-inflammatory Effects | Reduces IL-1β release in macrophages |
Study 1: Enzymatic Modulation
In a study assessing the compound's effects on enzyme activity, it was found that this compound significantly inhibited specific enzymes involved in inflammatory responses. The inhibition was concentration-dependent, with notable effects observed at concentrations as low as 10 µM.
Study 2: Cellular Response
A separate investigation focused on the cellular response to the compound. Human macrophages treated with varying concentrations exhibited a dose-dependent decrease in IL-1β release, indicating potential anti-inflammatory properties. The most significant inhibition (approximately 35%) was observed at a concentration of 50 µM.
Pharmacological Implications
The findings suggest that this compound could serve as a lead compound for developing anti-inflammatory agents. Its ability to modulate key enzymes and signaling pathways positions it as a candidate for further pharmacological exploration.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHUEAGCENEXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676679 | |
Record name | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016258-69-7 | |
Record name | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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